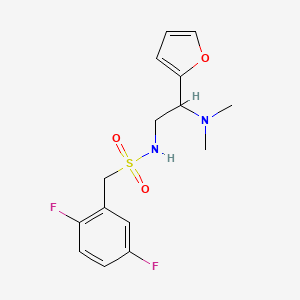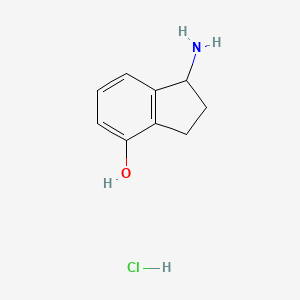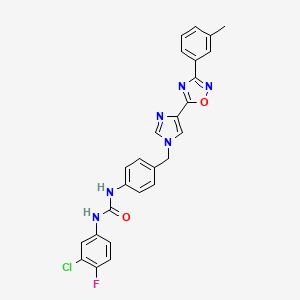
1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18F2N2O3S and its molecular weight is 344.38. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Reactivity
- Studies on related methanesulfonamide compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have explored their molecular structure, self-association in solution, and proton affinities. These compounds can form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal structures. Such characteristics are crucial for understanding the chemical behavior and potential applications of methanesulfonamide derivatives in catalysis, molecular recognition, and materials science (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Chemical Applications
- Research into the synthesis of methanesulfonamide derivatives, such as (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, has highlighted their utility in generating trifluoromethylated cyclopropane derivatives and aminothiophenes. These findings indicate the versatility of methanesulfonamide derivatives in synthetic organic chemistry, particularly in the introduction of fluorinated groups and the construction of cyclic compounds (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Catalytic and Environmental Applications
- Methanesulfonamide derivatives have been studied for their catalytic roles, such as in the clean and high yield synthesis of furylmethane derivatives. These compounds have shown efficacy in condensation reactions, offering environmentally friendly alternatives to traditional catalytic processes (Shinde & Rode, 2017).
Molecular Recognition and Self-Assembly
- The ability of methanesulfonamide derivatives to engage in molecular recognition and self-assembly has been demonstrated, suggesting their potential use in designing supramolecular structures and materials. This includes the formation of hydrogen-bonded dimers and the exploration of intramolecular hydrogen bonds, critical for developing advanced materials and nanotechnology applications (Danielle L Jacobs, Chan, & Abby R. O'Connor, 2013).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3S/c1-19(2)14(15-4-3-7-22-15)9-18-23(20,21)10-11-8-12(16)5-6-13(11)17/h3-8,14,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDOXQPQLTRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2767887.png)
![5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide](/img/structure/B2767890.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2767895.png)


![3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2767899.png)
